2-Pyrrolidinecarboxaldehyde, 1-(2-nitrobenzoyl)-, (S)-
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Overview
Description
2-Pyrrolidinecarboxaldehyde, 1-(2-nitrobenzoyl)-, (S)- is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by the presence of a pyrrolidine ring, a carboxaldehyde group, and a nitrobenzoyl moiety, making it a versatile intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrrolidinecarboxaldehyde, 1-(2-nitrobenzoyl)-, (S)- typically involves the reaction of (S)-pyrrolidine-2-carboxaldehyde with 2-nitrobenzoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Pyrrolidinecarboxaldehyde, 1-(2-nitrobenzoyl)-, (S)- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitrobenzoyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 2-Pyrrolidinecarboxylic acid, 1-(2-nitrobenzoyl)-, (S)-
Reduction: 2-Pyrrolidinecarboxaldehyde, 1-(2-aminobenzoyl)-, (S)-
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Pyrrolidinecarboxaldehyde, 1-(2-nitrobenzoyl)-, (S)- is used in a wide range of scientific research applications:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme mechanisms and as a building block for biologically active compounds.
Medicine: Potential use in the development of pharmaceuticals due to its chiral nature.
Industry: Used in the production of fine chemicals and as a precursor for various industrial processes.
Mechanism of Action
The mechanism of action of 2-Pyrrolidinecarboxaldehyde, 1-(2-nitrobenzoyl)-, (S)- involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
- 2-Pyrrolidinecarboxaldehyde, 1-(4-nitrobenzoyl)-, (S)-
- 2-Pyrrolidinecarboxaldehyde, 1-(2-nitrophenyl)-, (S)-
- 2-Pyrrolidinecarboxaldehyde, 1-(3-nitrobenzoyl)-, (S)-
Uniqueness
2-Pyrrolidinecarboxaldehyde, 1-(2-nitrobenzoyl)-, (S)- is unique due to the specific positioning of the nitro group on the benzoyl ring, which influences its reactivity and interaction with other molecules. This positional isomerism can lead to differences in biological activity and chemical behavior compared to its analogs .
Properties
CAS No. |
72435-94-0 |
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Molecular Formula |
C12H12N2O4 |
Molecular Weight |
248.23 g/mol |
IUPAC Name |
(2S)-1-(2-nitrobenzoyl)pyrrolidine-2-carbaldehyde |
InChI |
InChI=1S/C12H12N2O4/c15-8-9-4-3-7-13(9)12(16)10-5-1-2-6-11(10)14(17)18/h1-2,5-6,8-9H,3-4,7H2/t9-/m0/s1 |
InChI Key |
HQURTRIABLWHMZ-VIFPVBQESA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)C2=CC=CC=C2[N+](=O)[O-])C=O |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC=CC=C2[N+](=O)[O-])C=O |
Origin of Product |
United States |
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